molecular formula C10H7FN2O2 B6588473 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1522334-02-6

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B6588473
CAS RN: 1522334-02-6
M. Wt: 206.2
InChI Key:
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Description

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (4-FPPCA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to be beneficial in a number of areas, including synthesis, biochemistry, physiology, and more. In

Scientific Research Applications

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including synthesis of other compounds, biochemistry, and physiology. It has been used as a starting material for the synthesis of other compounds, such as 4-fluorophenylpyrazole-3-carboxylic acid and 4-fluorophenylpyrazole-4-carboxylic acid. It has also been used in the synthesis of a variety of organic compounds, including organic dyes and pharmaceuticals. In addition, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to a number of physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. In addition, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, likely due to its ability to inhibit the activity of certain enzymes. In addition, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to have neuroprotective effects, as it has been found to inhibit the activity of acetylcholinesterase. It has also been found to have antioxidant effects, as it has been found to inhibit the activity of the enzyme superoxide dismutase.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a number of advantages for use in laboratory experiments. It is a highly efficient compound, with a yield of up to 98%. It is also a stable compound, with a shelf life of up to two years when stored properly. In addition, it has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology. However, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid also has a number of limitations. It is a toxic compound, and thus requires proper safety precautions when handling it. In addition, it is a relatively expensive compound, making it less cost-effective for use in some experiments.

Future Directions

There are a number of potential future directions for 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. It could be used in further studies to investigate its potential applications in biochemistry and physiology. In addition, it could be used in further studies to investigate its potential effects on other biochemical and physiological processes, such as its potential effects on cell signaling pathways and its potential effects on the immune system. Finally, it could be used in further studies to investigate its potential applications in drug development and drug delivery.

Synthesis Methods

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is synthesized by a two-step method that begins with the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in aqueous ethanol. This reaction produces 4-fluorobenzylhydrazine, which is then reacted with ethyl chloroformate to yield 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This reaction is highly efficient, with a yield of up to 98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine, which is then cyclized with hydrazine hydrate to form 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.", "Starting Materials": [ "4-fluorophenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-fluorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine.", "Step 2: The 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid." ] }

CAS RN

1522334-02-6

Product Name

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Molecular Formula

C10H7FN2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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